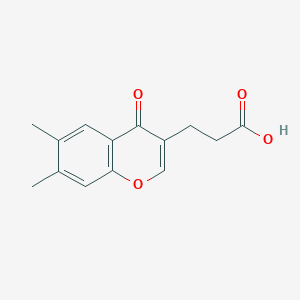
3-(6,7-Dimethyl-4-oxo-4H-chromen-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6,7-Dimethyl-4-oxo-4H-chromen-3-yl)propanoic acid is a chemical compound belonging to the chromone family. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chromone core with dimethyl substitutions at positions 6 and 7, and a propanoic acid group at position 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-Dimethyl-4-oxo-4H-chromen-3-yl)propanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6,7-Dimethyl-4-oxo-4H-chromen-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-(6,7-Dimethyl-4-oxo-4H-chromen-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing
Mécanisme D'action
The mechanism of action of 3-(6,7-Dimethyl-4-oxo-4H-chromen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The chromone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde: This compound shares the chromone core and dimethyl substitutions but has an aldehyde group instead of a propanoic acid group.
3-(5,7-Dimethoxy-4-oxo-4H-chromen-2-yl)propanoic acid: Similar structure with methoxy groups at positions 5 and 7 instead of methyl groups.
Uniqueness
3-(6,7-Dimethyl-4-oxo-4H-chromen-3-yl)propanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its dimethyl substitutions and propanoic acid group make it a valuable compound for various research applications.
Propriétés
Numéro CAS |
925004-41-7 |
|---|---|
Formule moléculaire |
C14H14O4 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
3-(6,7-dimethyl-4-oxochromen-3-yl)propanoic acid |
InChI |
InChI=1S/C14H14O4/c1-8-5-11-12(6-9(8)2)18-7-10(14(11)17)3-4-13(15)16/h5-7H,3-4H2,1-2H3,(H,15,16) |
Clé InChI |
AGAOJFUHYBYLAO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)OC=C(C2=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 5-[3,5-bis[3,5-bis(ethoxycarbonyl)phenyl]-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylate](/img/structure/B14135639.png)

![{[3-(Phenylmethanesulfinyl)propyl]sulfanyl}benzene](/img/structure/B14135663.png)
![1-[1-(2-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B14135671.png)
![6-tert-butyl-3-(methylsulfanyl)-4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)-1,2,4-triazin-5(4H)-one](/img/structure/B14135679.png)
![5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135684.png)

![2-[4-(Dimethylamino)butyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol](/img/structure/B14135688.png)
![1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole](/img/structure/B14135698.png)




![(Z)-N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-acrylamide](/img/structure/B14135736.png)
